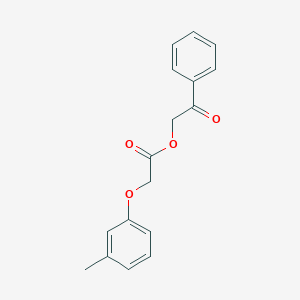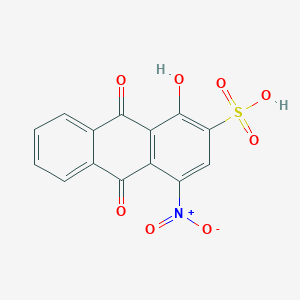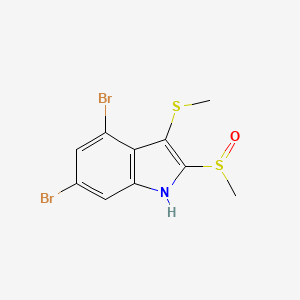
Itomanindole A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Itomanindole A is a unique indole derivative that has garnered significant attention in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. Indole derivatives are known for their wide range of biological activities, and this compound is no exception. This compound is characterized by its complex molecular structure, which includes an indole moiety fused with other functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Itomanindole A typically involves the construction of the indole ring system followed by the introduction of specific functional groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent steps may include various functional group transformations to achieve the desired structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is crucial to obtain high-purity this compound, which may involve techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Itomanindole A undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indole-2-methyl derivatives.
科学研究应用
Itomanindole A has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: this compound exhibits biological activity, making it a candidate for studies on its effects on cellular processes and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of Itomanindole A involves its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways, including those involved in cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may interact with enzymes and receptors involved in these processes.
相似化合物的比较
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Serotonin: A neurotransmitter derived from tryptophan, involved in regulating mood and behavior.
Uniqueness of Itomanindole A: What sets this compound apart from these similar compounds is its unique molecular structure, which allows for specific interactions with biological targets
属性
CAS 编号 |
119340-95-3 |
|---|---|
分子式 |
C10H9Br2NOS2 |
分子量 |
383.1 g/mol |
IUPAC 名称 |
4,6-dibromo-3-methylsulfanyl-2-methylsulfinyl-1H-indole |
InChI |
InChI=1S/C10H9Br2NOS2/c1-15-9-8-6(12)3-5(11)4-7(8)13-10(9)16(2)14/h3-4,13H,1-2H3 |
InChI 键 |
RPUHYZCTFRSRAR-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(NC2=C1C(=CC(=C2)Br)Br)S(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


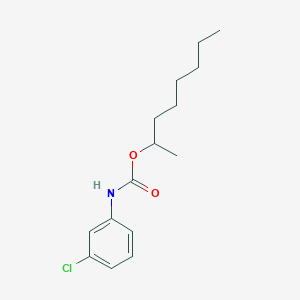
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
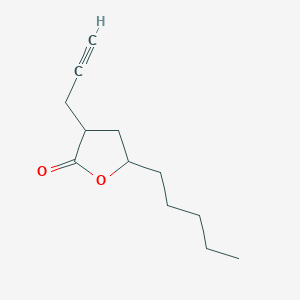
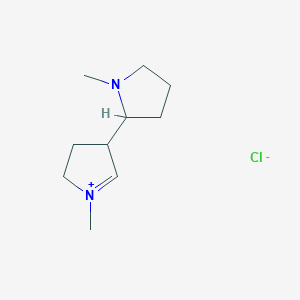
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
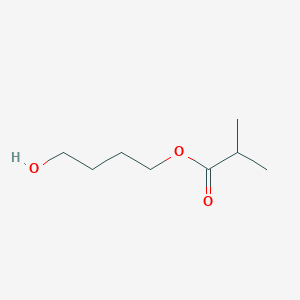
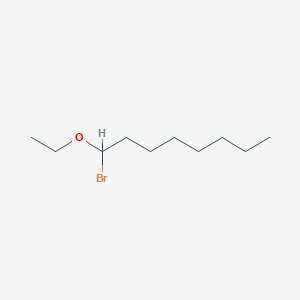

![1,1,3,3-Tetramethyl-1,3-bis[(oxiran-2-yl)methyl]disiloxane](/img/structure/B14303497.png)
